Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro-
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Overview
Description
Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by the presence of a benzenesulfonamide core with chloro, ethylphenyl, and fluoro substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- typically involves the sulfonation of benzene followed by the introduction of the chloro, ethylphenyl, and fluoro groups. The process can be summarized as follows:
Sulfonation: Benzene is treated with chlorosulfonic acid to form benzenesulfonyl chloride.
Substitution: The benzenesulfonyl chloride undergoes a nucleophilic substitution reaction with 3-chloro-4-fluoroaniline to form the intermediate product.
Coupling: The intermediate product is then coupled with 2-ethylphenylamine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-methoxy-
- Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-methyl-
Uniqueness
Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its methoxy and methyl counterparts. The fluoro group can enhance the compound’s stability and increase its binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
920527-35-1 |
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Molecular Formula |
C14H13ClFNO2S |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
3-chloro-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO2S/c1-2-10-5-3-4-6-14(10)17-20(18,19)11-7-8-13(16)12(15)9-11/h3-9,17H,2H2,1H3 |
InChI Key |
YXXODKDJDAYYJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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